N-Octyl Nortadalafil-d17 is a deuterated analog of Nortadalafil, which is itself a derivative of Tadalafil, a well-known pharmaceutical compound primarily used to treat erectile dysfunction. The compound features an octyl side chain and incorporates seventeen deuterium atoms, enhancing its stability and allowing for detailed tracking in various analytical studies.
N-Octyl Nortadalafil-d17 is synthesized through chemical processes that modify the Tadalafil structure. It is often produced in research laboratories and pharmaceutical companies focused on developing and analyzing analogs of erectile dysfunction medications. The compound is cataloged under specific identifiers for research purposes, such as those provided by chemical suppliers and databases.
N-Octyl Nortadalafil-d17 falls under the category of pharmaceutical compounds, specifically as an analog of Tadalafil. It is classified as a PDE5 (phosphodiesterase type 5) inhibitor, similar to its parent compound. The presence of deuterium makes it particularly useful in pharmacokinetic studies and metabolic tracing.
The synthesis of N-Octyl Nortadalafil-d17 typically involves multi-step organic reactions that modify the core structure of Tadalafil. The process can include:
The synthesis requires careful control of reaction conditions, including temperature, time, and the use of catalysts such as cesium carbonate for substitution reactions. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compounds.
The molecular formula for N-Octyl Nortadalafil-d17 is , with a molecular weight of approximately 504.69 g/mol. The structure retains the core features of Tadalafil, including the indole moiety and the lactam ring, while incorporating an octyl chain.
Key structural data include bond lengths and angles derived from X-ray crystallography or computational modeling, which confirm the spatial arrangement of atoms and functional groups within the molecule.
N-Octyl Nortadalafil-d17 can participate in various chemical reactions typical for pharmaceuticals, including:
The reaction mechanisms often involve nucleophilic attack at electrophilic centers within the molecule, facilitated by appropriate solvents and catalysts. Mechanistic studies may employ techniques like mass spectrometry to track reaction intermediates.
N-Octyl Nortadalafil-d17 functions primarily as a phosphodiesterase type 5 inhibitor. By inhibiting this enzyme, it leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and increased blood flow to specific areas, particularly in erectile tissue.
Pharmacological studies using deuterated compounds like N-Octyl Nortadalafil-d17 allow researchers to trace metabolic pathways and understand how modifications affect efficacy and safety profiles compared to non-deuterated versions.
Relevant analyses may include melting point determination, spectral analysis (NMR, IR), and chromatographic profiling to establish purity and identity.
N-Octyl Nortadalafil-d17 serves multiple roles in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0